molecular formula C10H13NO3 B1649880 Methyl 2-methoxy-4-(methylamino)benzoate CAS No. 106868-33-1

Methyl 2-methoxy-4-(methylamino)benzoate

Cat. No.: B1649880
CAS No.: 106868-33-1
M. Wt: 195.21 g/mol
InChI Key: KWBGGTSONWWZCU-UHFFFAOYSA-N
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Description

Methyl 2-methoxy-4-(methylamino)benzoate is an organic compound with the molecular formula C10H13NO3. It is known for its applications in various fields, including organic synthesis, pharmaceuticals, and as a fragrance component. This compound is characterized by its aromatic structure, which includes a methoxy group and a methylamino group attached to a benzoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-methoxy-4-(methylamino)benzoate can be synthesized through several methods. One common synthetic route involves the methylation of 2-amino-4-methoxybenzoic acid. The process typically includes the following steps:

    Starting Material: 2-amino-4-methoxybenzoic acid.

    Methylation: The amino group is methylated using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).

    Esterification: The resulting methylated product is then esterified using methanol (CH3OH) and a catalyst like sulfuric acid (H2SO4).

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale methylation and esterification processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methoxy-4-(methylamino)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amino group.

    Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the aromatic ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.

Scientific Research Applications

Methyl 2-methoxy-4-(methylamino)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical agents.

    Industry: The compound is used in the formulation of fragrances and flavorings due to its pleasant aroma.

Mechanism of Action

The mechanism by which methyl 2-methoxy-4-(methylamino)benzoate exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways depend on the context of its use, such as its role in pharmaceuticals or as a fragrance component.

Comparison with Similar Compounds

Methyl 2-methoxy-4-(methylamino)benzoate can be compared with other similar compounds, such as:

    Methyl 2-amino-4-methoxybenzoate: Similar structure but lacks the methylamino group.

    Methyl 4-amino-2-methoxybenzoate: Differently positioned amino and methoxy groups.

    Methyl 2-methoxybenzoate: Lacks the amino group entirely.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl 2-methoxy-4-(methylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-11-7-4-5-8(10(12)14-3)9(6-7)13-2/h4-6,11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWBGGTSONWWZCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=C(C=C1)C(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40579301
Record name Methyl 2-methoxy-4-(methylamino)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40579301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106868-33-1
Record name Methyl 2-methoxy-4-(methylamino)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40579301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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